molecular formula C9H5Br2F3O B8591337 2,2-Dibromo-1-(4-(trifluoromethyl)phenyl)ethanone

2,2-Dibromo-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B8591337
M. Wt: 345.94 g/mol
InChI Key: KSPCEKVTGIDBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dibromo-1-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H5Br2F3O and its molecular weight is 345.94 g/mol. The purity is usually 95%.
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properties

Product Name

2,2-Dibromo-1-(4-(trifluoromethyl)phenyl)ethanone

Molecular Formula

C9H5Br2F3O

Molecular Weight

345.94 g/mol

IUPAC Name

2,2-dibromo-1-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H

InChI Key

KSPCEKVTGIDBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesised by the general procedure represented in Scheme 2, a stirred solution of 1-(4-trifluoromethyl-phenyl)-ethanone (1 g, 5.3 mmol) ) and acetic acid (50 ml) was refluxed 1 h, then bromine (0.35 ml, 6.9 mmol) was added dropwise and the mixture refluxed 3 h. After cooling at room temperature, water (50 ml) was added and the mixture extracted with CH2Cl2 (50 ml), the organic layer was washed with water (50 ml), a solution of NaHCO3 saturated (50 ml) and finally with NaCl solution (50 ml), the organic layer was dried over sodium sulphate and the solvent evaporated under reduced pressure. The resulting residue was purified by column chromatography, using a mixture of ethyl acetate:hexane (1:8) as eluent giving two compounds, the titled compound 41 as a yellow solid (45%) m.p.: 40-41° C., 1H-NMR (CDCl3): δ8.2 (d, J=8.3 Hz, 2H, Ar), 7.8 (d, J=8.3 Hz, 2H, Ar), 6.6 (s, 1H, CH); 13C-NMR (CDCl3): δ184.1 (CO), 134.7 (q, J=272.9 Hz, C—CF3), 132.7 (C—CO), 129.2 (CH), 124.8 (CH), 119.5 (q, J=33.09, CF3), 38.2 (CH); M/z (EI): 348, 346, 344 (M+, 1, 6, 1%), 173 (M-CHBr2, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 97%, r.t.=9.96 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50. The second compound was identified as 2-bromo-1-(4-trifluoromethyl-phenyl)-ethanone (0,6%), described as the example 40.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
titled compound 41
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
M-CHBr2
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

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